molecular formula C7H5N5 B6618891 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile CAS No. 1368038-00-9

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile

Cat. No.: B6618891
CAS No.: 1368038-00-9
M. Wt: 159.15 g/mol
InChI Key: UISKCCGNUCJJMA-UHFFFAOYSA-N
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Description

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile is unique due to its specific ring structure and the presence of an amino group and nitrile group, which contribute to its diverse reactivity and potential as a pharmacophore. Its ability to act as both an enzyme inhibitor and receptor modulator highlights its versatility in medicinal chemistry .

Properties

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-5-1-2-6-10-7(9)11-12(6)4-5/h1-2,4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISKCCGNUCJJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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